N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another imidazopyrazine compound with similar structural features.
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo core but differ in the fused ring structure and functional groups.
Uniqueness
N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound in various research fields .
Properties
CAS No. |
787590-94-7 |
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Molecular Formula |
C14H11F3N4 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
HRWLKLISLUFXJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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